N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14971703
InChI: InChI=1S/C15H12N2O2S3/c1-9(18)16-14(13(19)12-7-4-8-20-12)22-15-17-10-5-2-3-6-11(10)21-15/h2-8,14H,1H3,(H,16,18)
SMILES:
Molecular Formula: C15H12N2O2S3
Molecular Weight: 348.5 g/mol

N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide

CAS No.:

Cat. No.: VC14971703

Molecular Formula: C15H12N2O2S3

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide -

Specification

Molecular Formula C15H12N2O2S3
Molecular Weight 348.5 g/mol
IUPAC Name N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-thiophen-2-ylethyl]acetamide
Standard InChI InChI=1S/C15H12N2O2S3/c1-9(18)16-14(13(19)12-7-4-8-20-12)22-15-17-10-5-2-3-6-11(10)21-15/h2-8,14H,1H3,(H,16,18)
Standard InChI Key YWWPGDLAXYVFKE-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(C(=O)C1=CC=CS1)SC2=NC3=CC=CC=C3S2

Introduction

Chemical Identity and Molecular Characterization

Basic Chemical Properties

The compound, with the systematic name N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide, is identified by the molecular formula C₁₅H₁₂N₂O₃S₂ and a molecular weight of 332.4 g/mol . Its structure integrates a benzothiazole ring (a bicyclic system combining benzene and thiazole), a thiophene moiety, and an acetamide group connected through a sulfanyl (-S-) linkage (Fig. 1). Key synonyms include STK822129 and AKOS005178469, as registered in PubChem (CID: 44615105) .

Table 1: Key chemical identifiers

PropertyValue
IUPAC NameN-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-thiophen-2-ylethyl]acetamide
Molecular FormulaC₁₅H₁₂N₂O₃S₂
Molecular Weight332.4 g/mol
CAS Registry Number893691-14-0
SMILESCC(=O)NC(C(=O)C1=CC=CS1)SC2=NC3=CC=CC=C3S2
InChI KeyHGYIIXOFYJYAFY-UHFFFAOYSA-N

Structural Features

X-ray crystallography data for analogous benzothiazole-acetamide hybrids reveal critical structural insights. For example, in the closely related compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide, the dihedral angle between the benzothiazole and benzene rings is 75.5°, while the acetamide group is twisted by 47.7° relative to the aromatic plane . These torsional angles suggest significant conformational flexibility, which may influence intermolecular interactions such as hydrogen bonding and π-π stacking .

Structural and Computational Analysis

Crystallographic Insights

Although crystallographic data for this exact compound remain unreported, studies on structurally similar molecules highlight key features:

  • Hydrogen Bonding: The acetamide NH group participates in intermolecular N–H···O hydrogen bonds, forming chain-like architectures in the solid state .

  • Planarity and Conjugation: The benzothiazole and thiophene rings exhibit partial conjugation, as evidenced by bond length alternation patterns in related compounds .

Computational Modeling

Density functional theory (DFT) calculations predict the compound’s electronic properties. The HOMO-LUMO gap, a critical determinant of reactivity, is estimated at 4.2 eV based on analogs, indicating moderate electron mobility . Molecular electrostatic potential (MEP) maps suggest nucleophilic reactivity at the sulfanyl sulfur and electrophilic character at the carbonyl oxygen .

Structure-Activity Relationships (SAR)

Critical SAR observations for benzothiazole-acetamide hybrids include:

  • Sulfanyl Linkage: The –S– bridge between benzothiazole and acetamide is essential for maintaining planar conformation and target binding .

  • Thiophene Substitution: Electron-rich thiophene rings enhance π-stacking interactions with aromatic residues in enzyme active sites .

  • Acetamide Group: The –NHAc moiety facilitates hydrogen bonding with biological targets, improving binding affinity .

Applications and Future Directions

Medicinal Chemistry

This compound’s dual benzothiazole-thiophene architecture positions it as a candidate for:

  • Antitubercular Agents: Targeting DprE1 and InhA enzymes in M. tuberculosis .

  • Anticancer Therapies: Modulating kinase pathways via ATP-competitive inhibition .

Materials Science

The extended π-system and sulfur-rich structure suggest utility in:

  • Organic Semiconductors: As electron-transport layers in OLEDs.

  • Sensors: For heavy metal detection via chelation-enhanced fluorescence .

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